Methyl (+/-)-6,8-Dihydroxyoctanoate-d5
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Overview
Description
Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 is a deuterated derivative of Methyl 6,8-Dihydroxyoctanoate. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 typically involves the esterification of 6,8-Dihydroxyoctanoic acid with methanol-d4 in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield 6,8-Dioxooctanoate.
Reduction: Reduction of the ester group can produce 6,8-Dihydroxyoctanol.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 is used in a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry for the study of metabolic pathways and reaction mechanisms.
Biology: The compound is used in tracer studies to investigate biological processes involving fatty acids.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 involves its incorporation into metabolic pathways where it acts as a stable isotope tracer. The deuterium atoms provide a distinct mass difference that allows for precise tracking and analysis using mass spectrometry. This helps in elucidating the molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 6,8-Dihydroxyoctanoate: The non-deuterated version of the compound.
Methyl 6-Hydroxy-8-oxooctanoate: A derivative with one hydroxyl group oxidized to a ketone.
Methyl 6,8-Dioxooctanoate: A derivative with both hydroxyl groups oxidized to ketones.
Uniqueness
Methyl (+/-)-6,8-Dihydroxyoctanoate-d5 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in analytical techniques such as mass spectrometry. This allows for more accurate and detailed studies of metabolic pathways and reaction mechanisms compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C9H18O4 |
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Molecular Weight |
195.27 g/mol |
IUPAC Name |
methyl 5,5,6,7,7-pentadeuterio-6,8-dihydroxyoctanoate |
InChI |
InChI=1S/C9H18O4/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8,10-11H,2-7H2,1H3/i4D2,6D2,8D |
InChI Key |
CRUBJJQTENRFEL-WJDAMSDJSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCC(=O)OC)C([2H])(C([2H])([2H])CO)O |
Canonical SMILES |
COC(=O)CCCCC(CCO)O |
Origin of Product |
United States |
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